molecular formula C8H6N2O2 B067016 6-Amino-1,3-benzodioxole-5-carbonitrile CAS No. 187164-87-0

6-Amino-1,3-benzodioxole-5-carbonitrile

Cat. No. B067016
CAS RN: 187164-87-0
M. Wt: 162.15 g/mol
InChI Key: WHSLUSAPNOCFII-UHFFFAOYSA-N
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Description

6-Amino-1,3-benzodioxole-5-carbonitrile is a compound of interest in various fields of chemistry due to its unique structure and potential applications. It is characterized by a benzodioxole moiety and a cyano group attached to an amino-substituted benzene ring. This structure offers a versatile platform for further chemical modifications and applications in synthetic chemistry.

Synthesis Analysis

The synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile and related compounds typically involves ring closure reactions and the use of nucleophilic attack strategies. For example, Halim & Ibrahim (2022) described the synthesis of a related compound through ring opening followed by ring closure reactions, highlighting the importance of nucleophilic attack at certain positions for the formation of the target compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Amino-1,3-benzodioxole-5-carbonitrile often features complex interactions, such as hydrogen bonds, that influence their stability and reactivity. The crystal structure analysis provides insight into these interactions and the overall geometry of the molecule. For instance, Zhang (2013) detailed the crystal structure of a polysubstituted benzene compound, showcasing the importance of molecular geometry and intermolecular interactions (Zhang, 2013).

Chemical Reactions and Properties

The reactivity of 6-Amino-1,3-benzodioxole-5-carbonitrile is significantly influenced by its functional groups. For example, reactions involving nucleophilic attack on the cyano group can lead to a variety of heterocyclic compounds, as demonstrated by Ibrahim & El-Gohary (2016), who explored the reactivity of a similar compound under nucleophilic conditions to synthesize diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Scientific Research Applications

Microwave-Directed Synthesis

A study by Singh et al. (2016) highlighted the use of microwave irradiation in the efficient synthesis of 3′-amino-5′-(sec.amino)-[1,1′:2′,1′′-teraryl]-4′-carbonitriles through ring transformation reactions. This method offers a novel approach to creating complex organic structures, potentially useful in various fields of chemical research (Singh et al., 2016).

Anticonvulsant Activity

Research conducted by Arustamyan et al. (2019) explored the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, derived from 6-amino-1,3-benzodioxole-5-carbonitrile. These compounds were studied for their anticonvulsant activity, indicating potential applications in the development of new therapeutic agents (Arustamyan et al., 2019).

Anti-Cancer Activities

Abdel-fattah and Elsayed (2009) investigated the anti-cancer activities of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) derivatives. Their research provides insights into the potential use of these compounds in cancer treatment, showcasing the versatile applications of 6-amino-1,3-benzodioxole-5-carbonitrile in medicinal chemistry (Abdel-fattah & Elsayed, 2009).

Antifungal Scaffold

Kuroyanagi et al. (2010) reported on the synthesis of 1,3-benzoxazole-4-carbonitrile derivatives, highlighting their moderate growth inhibition against Candida species. This suggests the potential of 6-amino-1,3-benzodioxole-5-carbonitrile derivatives as novel antifungal agents, particularly in developing scaffolds for β-1,6-glucan synthesis inhibitors (Kuroyanagi et al., 2010).

Antibacterial Activity

Khan et al. (2013) synthesized a series of Schiff bases containing thiophene-3-carbonitrile and evaluated their antibacterial activities. This research underscores the potential of 6-amino-1,3-benzodioxole-5-carbonitrile as a precursor in creating compounds with significant antibacterial properties (Khan et al., 2013).

Corrosion Inhibition

Yadav et al. (2016) explored the use of pyranopyrazole derivatives, related to 6-amino-1,3-benzodioxole-5-carbonitrile, as corrosion inhibitors for mild steel in HCl solution. Their findings highlight the compound's potential in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2016).

Safety And Hazards

The safety data sheet for 6-Amino-1,3-benzodioxole-5-carbonitrile indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLUSAPNOCFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350774
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-benzodioxole-5-carbonitrile

CAS RN

187164-87-0
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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